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Compound of Interest

Compound Name:
4-Chloro-1,6-naphthyridine-3-

carbonitrile

Cat. No.: B11906666

Get Quote

The hepatocyte growth factor receptor (c-Met) is a receptor tyrosine kinase (RTK) whose

dysregulation—via overexpression, gene amplification, or mutation—drives oncogenesis in

non-small cell lung cancer (NSCLC), gastric carcinoma, and hepatocellular carcinoma. While

first-generation inhibitors like crizotinib and cabozantinib validated the target, the field faces

challenges with selectivity and the emergence of resistance mutations (e.g., D1228V, Y1230C).

The 1,6-naphthyridine scaffold has emerged as a privileged core in Next-Generation Kinase

Inhibitor (NGKI) design. Unlike the ubiquitous quinoline or quinazoline scaffolds, the 1,6-

naphthyridine core offers unique vectors for substitution at the C-5, C-7, and N-1 positions,

allowing for precise tuning of:

Solubility: The additional nitrogen reduces lipophilicity (logP) compared to naphthalene

analogs.

Binding Geometry: The scaffold readily accommodates "Type II" binding modes, accessing

the hydrophobic back pocket (DFG-out conformation) to overcome Type I resistance.

Selectivity: Distinct hydrogen bond acceptor/donor patterns at the hinge region minimize off-

target inhibition of structurally similar kinases (e.g., VEGFR2, though dual inhibition is
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sometimes designed).

Structural Biology & Rational Design
Binding Mode Mechanics
The 1,6-naphthyridine core functions as a "hinge-binder" or a central template that orients

pharmacophores into the ATP-binding pocket.

Hinge Interaction: The nitrogen at position 1 (or substituents at C-2/C-8) typically interacts

with the hinge region (Met1160) of the kinase domain.

The "Type II" Extension: Successful 1,6-naphthyridine c-Met inhibitors (e.g., the 1H-

imidazo[4,5-h][1,6]naphthyridin-2(3H)-one series) often feature a hydrophobic moiety at the

N-3 or C-5 position. This group penetrates the deep hydrophobic pocket created when the

DFG motif (Asp-Phe-Gly) flips to the "out" conformation.

Solvent Front: Substituents at C-7 often project towards the solvent front, allowing for

solubilizing groups (e.g., morpholine, piperazine) that improve pharmacokinetic (PK) profiles

without steric clash.

Visualization: c-Met Signaling & Inhibition
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Caption: The HGF/c-Met signaling cascade. 1,6-Naphthyridine inhibitors block

autophosphorylation, arresting downstream RAS/MAPK and PI3K/AKT pathways.

Medicinal Chemistry: Key SAR Series
The optimization of this scaffold has bifurcated into three primary sub-series.

Series A: 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones
This tricyclic system constrains the 7,8-positions, creating a rigid core that mimics the adenine

ring of ATP.

Key Compound:2t (IC50 = 2.6 µM).

SAR Insight:

N-1 Position: Requires an alkyl substituent with a terminal amine (e.g., dimethylamino) for

solvent interaction.

N-3 Position: A hydrophobic substituted benzyl group is critical for occupying the

hydrophobic pocket (selectivity filter).

C-5 Position: Introduction of a 4′-carboxamide phenoxy group significantly boosts potency

(nM range potential) by engaging the DFG-out glutamate.

Series B: 3-Phenyl-1,6-naphthyridinones (Type II)
Designed to mimic the quinoline core of cabozantinib but with improved VEGFR-2 selectivity.

Key Compound:4r (Comparable potency to Cabozantinib).

SAR Insight:

C-3 Phenyl: Essential for pi-stacking within the active site.

Selectivity: The nitrogen placement in the naphthyridine ring (vs. quinoline) alters the

electrostatic potential surface, reducing affinity for off-targets like VEGFR-2 in specific

substitution patterns.
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Series C: Quinazoline-based 1,6-naphthyridinones
A hybrid approach fusing the proven quinazoline pharmacophore (common in EGFR inhibitors)

with the naphthyridine core.

Key Compound:22a (IC50 = 9.0 nM).[1]

Performance: High metabolic stability (t1/2 > 10h) and oral bioavailability (F = 42%).

Table 1: Comparative SAR Data of Key 1,6-Naphthyridine Derivatives

Compound
ID

Scaffold
Sub-Type

c-Met IC50
Selectivity
Profile

Key
Structural
Feature

Source

2t

Imidazo[4,5-

h]

[1,6]naphthyri

dine

2.6 µM Moderate

Cyclic urea

core; N-3

benzyl group

Wang et al.

[1]

4r

3-Phenyl-1,6-

naphthyridino

ne

< 10 nM*
High vs

VEGFR-2

Type II

binder; 3-

phenyl moiety

Li et al. [2]

22a

Quinazoline-

1,6-

naphthyridino

ne

9.0 nM High

Hybrid

scaffold;

Metabolic

stability

Zhang et al.

[3]

*Estimated based on equipotency to Cabozantinib in assays.

Synthesis Protocols
The synthesis of functionalized 1,6-naphthyridines has historically been challenging. We

recommend the Ditriflate Method for its versatility in generating diverse libraries rapidly.

Workflow: The Ditriflate Divergence Strategy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32898795/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11906666?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitrile Precursor 1. Hydration/Cyclization
(H2SO4, 5,7-dione formation)

1,6-Naphthyridine-
5,7-dione

2. Ditriflation
(Tf2O, Pyridine)

5,7-Bis(triflate)
(Activated Core)

3. Regioselective
Displacement (C-5)

4. Pd-Catalyzed
Coupling (C-7)

Functionalized
Inhibitor

Click to download full resolution via product page

Caption: Rapid diversification of the 1,6-naphthyridine core via the bis-triflate intermediate.

Detailed Protocol: Synthesis of 1,6-Naphthyridine-5,7-
ditriflate
Reagents:

1,6-Naphthyridine-5,7-dione (Intermediate)

Trifluoromethanesulfonic anhydride (Tf2O)

Pyridine (anhydrous)

Dichloromethane (DCM)

Procedure:

Preparation: Suspend 1,6-naphthyridine-5,7-dione (1.0 eq) in anhydrous DCM (0.2 M) under

nitrogen atmosphere. Cool to 0°C.

Activation: Add pyridine (4.0 eq) dropwise. Observe for dissolution.

Triflation: Add Tf2O (2.5 eq) dropwise over 20 minutes, maintaining temperature < 5°C. The

solution will turn dark.

Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (the ditriflate is

significantly less polar than the dione).

Workup: Quench with saturated NaHCO3 (cold). Extract with DCM (3x). Wash combined

organics with brine, dry over Na2SO4, and concentrate in vacuo.
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Purification: Flash chromatography (SiO2, Hexanes/EtOAc). The product is a bench-stable

solid if stored at -20°C.

Why this works: The C-5 and C-7 positions have distinct electronic environments. The C-5

triflate is generally more reactive toward nucleophilic aromatic substitution (SNAr), allowing for

the sequential introduction of two different amines without protecting groups.

Biological Characterization Protocols
To validate the efficacy of synthesized 1,6-naphthyridines, a dual-layer screening approach is

required.

Biochemical Assay: Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET)
Purpose: Determine intrinsic affinity (IC50) for the c-Met kinase domain.

Reagents: Recombinant human c-Met kinase domain, Biotinylated poly-Glu-Tyr (4:1)

substrate, Eu-labeled anti-phosphotyrosine antibody, Streptavidin-APC.

Setup: In 384-well plates, mix kinase (5 nM), substrate (200 nM), and ATP (at Km, approx 10

µM) with varying concentrations of the inhibitor.

Incubation: 60 minutes at room temperature.

Detection: Add detection mix (Eu-antibody + Streptavidin-APC). Incubate 1 hour.

Readout: Measure fluorescence ratio (665 nm / 615 nm).

Self-Validation: Include Staurosporine as a pan-kinase control and Cabozantinib as a specific

positive control. Z'-factor must be > 0.5.

Cellular Assay: BaF3-TPR-Met Addiction Model
Purpose: Assess cellular potency and membrane permeability in a system dependent solely on

c-Met for survival.

Cell Line: BaF3 cells stably transduced with TPR-Met (a constitutively active fusion protein).
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Seeding: 5,000 cells/well in 96-well plates with IL-3 free media.

Treatment: Treat with serial dilutions of the inhibitor for 72 hours.

Viability: Add CellTiter-Glo (ATP quantification). Read luminescence.

Interpretation: An IC50 < 100 nM indicates potent cellular inhibition.[1][2][3][4] A lack of killing

in parental BaF3 cells (+IL-3) confirms selectivity (ruling out general cytotoxicity).

Future Outlook
The 1,6-naphthyridine scaffold is currently underutilized compared to quinolines. Future

development should focus on:

Macrocyclization: Linking the C-5 and N-3 substituents to create macrocyclic 1,6-

naphthyridines, potentially locking the "active" conformation and improving selectivity (similar

to Lorlatinib).

Covalent Targeting: Exploiting the C-7 vector to attach acrylamide warheads for targeting

non-catalytic cysteines, addressing resistance mutations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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